molecular formula C21H32N2O2 B1624914 3'-Hydroxy Stanozolol-d5 CAS No. 853904-68-4

3'-Hydroxy Stanozolol-d5

Cat. No.: B1624914
CAS No.: 853904-68-4
M. Wt: 349.5 g/mol
InChI Key: SWPAIUOYLTYQKK-FYZHOQFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Hydroxystanazolol-d5 is a deuterated analog of 3’-Hydroxystanazolol, a metabolite of the anabolic steroid stanozolol. This compound is primarily used as an internal standard in analytical chemistry, particularly in the detection and quantification of stanozolol and its metabolites in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxystanazolol-d5 involves the incorporation of deuterium atoms into the molecular structure of 3’-Hydroxystanazolol. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of 3’-Hydroxystanazolol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxystanazolol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3’-Hydroxystanazolol-d5 is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of stanozolol and its metabolites.

    Biology: Employed in studies investigating the metabolism and excretion of anabolic steroids.

    Medicine: Utilized in doping control to detect the use of stanozolol in athletes.

    Industry: Applied in the quality control of pharmaceutical products containing stanozolol.

Mechanism of Action

The mechanism of action of 3’-Hydroxystanazolol-d5 is primarily related to its role as an internal standard. It does not exert any pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in its structure provide a distinct mass difference, allowing for accurate differentiation from non-deuterated compounds in mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Hydroxystanazolol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms enhances the accuracy and precision of mass spectrometric analyses, making it a valuable tool in various research applications .

Properties

CAS No.

853904-68-4

Molecular Formula

C21H32N2O2

Molecular Weight

349.5 g/mol

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-16,16-dideuterio-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one

InChI

InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3,9D2

InChI Key

SWPAIUOYLTYQKK-FYZHOQFBSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC5=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)NN5)[2H]

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Hydroxy Stanozolol-d5
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3'-Hydroxy Stanozolol-d5
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3'-Hydroxy Stanozolol-d5
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3'-Hydroxy Stanozolol-d5
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3'-Hydroxy Stanozolol-d5
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3'-Hydroxy Stanozolol-d5

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